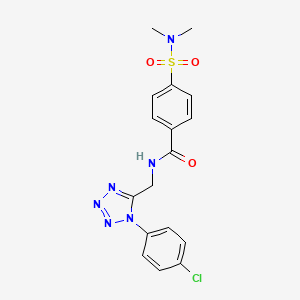

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

説明

特性

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDPEVOLVVWCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

-

Formation of the Tetrazole Ring :

- The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst.

-

Attachment of the Benzamide Group :

- The tetrazole intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety.

-

Dimethylsulfamoyl Group Introduction :

- Finally, the sulfamoyl group is introduced through a reaction with dimethylsulfamide under basic conditions.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various molecular targets:

- Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions.

- Bioisosterism : The tetrazole acts as a bioisostere for carboxylic acids, facilitating binding to enzyme active sites.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the tetrazole moiety have been shown to inhibit bacterial growth effectively. A study highlighted that certain tetrazole derivatives demonstrated potent activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been found to inhibit the release of pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Antimalarial Activity

A related series of tetrazole-based compounds has shown promising antimalarial activity. These compounds inhibit hemozoin formation in Plasmodium falciparum, mimicking the action of established antimalarials like chloroquine. This suggests that this compound may also possess similar properties .

Research Findings and Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorophenyl vs. Methoxyphenyl

A close analog, 4-(N,N-dimethylsulfamoyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (), replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent. Key differences include:

- Biological Implications : Methoxy groups often improve membrane permeability but may reduce metabolic stability compared to halogenated analogs due to susceptibility to oxidative demethylation.

Functional Group Variations: Sulfonamide vs. Sulfonyl

Compounds in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , feature sulfonyl groups instead of dimethylsulfamoyl moieties. Comparisons include:

- Synthetic Routes : The sulfonyl group in compounds is introduced via Friedel-Crafts reactions, while the dimethylsulfamoyl group in the target compound likely requires sulfonamide formation followed by methylation.

- Spectral Data : IR spectra of sulfonamides (e.g., ’s compounds) show νC=O at ~1663–1682 cm⁻¹, absent in the target compound due to the absence of a carbonyl group in the dimethylsulfamoyl substituent .

Core Heterocycle: Tetrazole vs. Triazole

highlights tetrazole-containing drug-like molecules, such as N-benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide , which share the tetrazole core but differ in substituents and linker groups. Key distinctions:

- Biological Relevance : Tetrazoles are often used as carboxylate bioisosteres, improving oral bioavailability. The target compound’s benzamide linkage may enhance rigidity compared to the flexible acetamide linkers in .

- Synthetic Complexity : The target compound’s synthesis likely involves tetrazole ring formation via [2+3] cycloaddition, whereas ’s compounds use alkylation of preformed tetrazoles .

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectral Data Highlights

Research Findings and Implications

- Synthetic Flexibility : The target compound’s modular structure allows for substituent tuning (e.g., halogen vs. methoxy) to optimize drug-like properties .

- Spectroscopic Consistency : Absence of νC=O in IR spectra (compared to ’s carbonyl-containing analogs) confirms successful sulfonamide formation in the target compound .

- Unresolved Questions : Biological activity data for the target compound are absent in the provided evidence, necessitating further studies to compare efficacy with analogs like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。